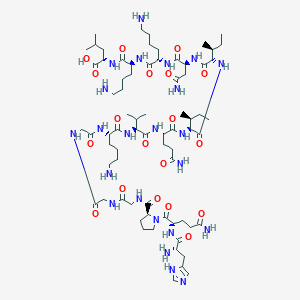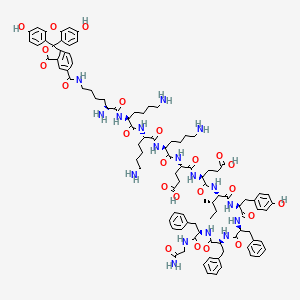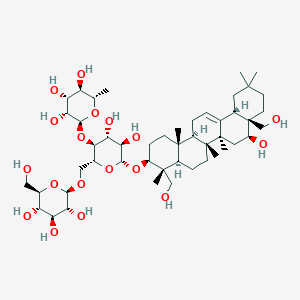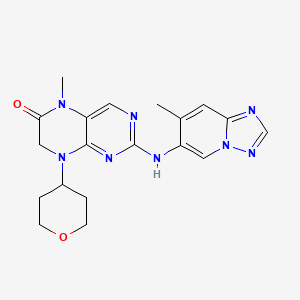
N2-iso-Butyroyl-7'-O-DMT-morpholinoguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is a guanosine analog, which means it is structurally similar to guanosine, a nucleoside that is a building block of RNA. This compound has been studied for its immunostimulatory activity, particularly its ability to induce type I interferons and produce antiviral effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves multiple steps, starting from the appropriate guanosine derivativeSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oxidation state of the compound, affecting its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a compound with a different functional group .
Wissenschaftliche Forschungsanwendungen
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other nucleoside analogs.
Biology: It is studied for its immunostimulatory effects and its ability to activate Toll-like receptor 7 (TLR7), which plays a role in the immune response.
Medicine: Its antiviral properties make it a candidate for developing new antiviral therapies.
Wirkmechanismus
The mechanism of action of N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine involves its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, it activates a signaling cascade that leads to the production of type I interferons and other cytokines, which are crucial for the antiviral immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N2-iso-Butyroyl-7’-O-DMT-adenosine
- N2-iso-Butyroyl-7’-O-DMT-cytidine
- N2-iso-Butyroyl-7’-O-DMT-thymidine
Uniqueness
N2-iso-Butyroyl-7’-O-DMT-morpholinoguanine is unique due to its specific structural modifications, which confer distinct immunostimulatory properties. Its ability to activate TLR7 and induce type I interferons sets it apart from other nucleoside analogs .
Eigenschaften
Molekularformel |
C35H38N6O6 |
|---|---|
Molekulargewicht |
638.7 g/mol |
IUPAC-Name |
N-[9-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C35H38N6O6/c1-22(2)32(42)39-34-38-31-30(33(43)40-34)37-21-41(31)29-19-36-18-28(47-29)20-46-35(23-8-6-5-7-9-23,24-10-14-26(44-3)15-11-24)25-12-16-27(45-4)17-13-25/h5-17,21-22,28-29,36H,18-20H2,1-4H3,(H2,38,39,40,42,43)/t28-,29+/m0/s1 |
InChI-Schlüssel |
ISIIWZPHHVOJLJ-URLMMPGGSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2,4,6-trihydroxy-2-[(4-hydroxyphenyl)methyl]-1-benzofuran-3-one](/img/structure/B12397142.png)





![N-[2-chloro-5-(3-pyridin-4-yl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl]-4-fluorobenzenesulfonamide](/img/structure/B12397170.png)
![(2S)-3-[(4aR,6R,8aS)-2,2-dimethyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxin-6-yl]propane-1,2-diol](/img/structure/B12397174.png)




![[(3aR,4R,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] 2-methylpropanoate](/img/structure/B12397208.png)
